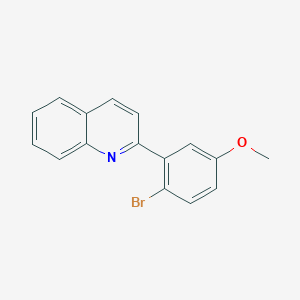

2-(2-Bromo-5-methoxyphenyl)quinoline

CAS No.:

Cat. No.: VC16488647

Molecular Formula: C16H12BrNO

Molecular Weight: 314.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12BrNO |

|---|---|

| Molecular Weight | 314.18 g/mol |

| IUPAC Name | 2-(2-bromo-5-methoxyphenyl)quinoline |

| Standard InChI | InChI=1S/C16H12BrNO/c1-19-12-7-8-14(17)13(10-12)16-9-6-11-4-2-3-5-15(11)18-16/h2-10H,1H3 |

| Standard InChI Key | QGTKAXLVUTYSIP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C2=NC3=CC=CC=C3C=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

2-(2-Bromo-5-methoxyphenyl)quinoline consists of a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with a 2-bromo-5-methoxyphenyl group attached at the quinoline’s 2-position. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, while the para-oriented methoxy group enhances electron density through its donating resonance effects . This combination creates a polarized molecular framework conducive to nucleophilic and electrophilic reactions.

The molecular formula is , with a molecular weight of 329.18 g/mol. Key structural features include:

-

Quinoline core: Provides aromatic stability and π-π stacking potential.

-

Bromine substituent: A heavy halogen atom that facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Methoxy group: Enhances solubility in polar solvents and influences electronic interactions with biological targets .

Spectroscopic Characterization

While direct spectral data for 2-(2-Bromo-5-methoxyphenyl)quinoline is unavailable in the cited sources, analogous compounds offer predictive insights:

-

NMR: Expected resonances include a singlet for the methoxy protons (~δ 3.8–4.0 ppm), aromatic protons in the quinoline ring (δ 7.5–8.5 ppm), and deshielded protons near the bromine atom .

-

NMR: The methoxy carbon would appear at ~δ 55–56 ppm, while the bromine-bearing carbon resonates upfield due to its electronegativity .

-

IR Spectroscopy: A strong absorption band near 1,250–1,280 cm corresponding to the C-O stretch of the methoxy group and C-Br vibrations at 500–600 cm .

Synthetic Methodologies

Precursor-Based Routes

A plausible synthesis begins with N-(2-bromo-5-methoxyphenyl)acetamide (PubChem CID: 14493071) , which shares the bromo-methoxyphenyl moiety. Cyclization of this acetamide derivative under acidic or thermal conditions could yield the quinoline core. For example:

-

Friedländer Synthesis: Reacting the acetamide with a ketone or aldehyde in the presence of a Lewis acid (e.g., ) to form the quinoline ring .

-

Skraup Reaction: Employing glycerol and sulfuric acid to cyclize aniline derivatives, though bromine’s sensitivity to strong acids may necessitate modified conditions .

TMSCl-Mediated Cyclization

The cascade cyclization of ortho-propynol phenyl azides using trimethylsilyl chloride (TMSCl) represents a modern approach to substituted quinolines . Adapting this method for bromo-substituted precursors could yield 2-(2-Bromo-5-methoxyphenyl)quinoline:

Key advantages include mild reaction conditions and compatibility with halogenated substrates. For instance, replacing the chloro group in 4-chloro-2-(4-methoxyphenyl)quinoline with bromine via nucleophilic substitution could yield the target compound.

Comparative Analysis of Structural Analogs

The bromine atom in 2-(2-Bromo-5-methoxyphenyl)quinoline differentiates it from chloro analogs, offering distinct reactivity in cross-coupling reactions .

Applications in Medicinal Chemistry

Drug Development Scaffold

The compound’s modular structure allows for targeted modifications:

-

Suzuki-Miyaura Coupling: Replace bromine with aryl/heteroaryl groups to optimize pharmacokinetics.

-

Demethylation: Convert the methoxy group to a hydroxyl group for enhanced hydrogen bonding.

Diagnostic Imaging

Quinoline’s inherent fluorescence could be exploited in bioimaging probes, with bromine serving as a heavy atom for radiolabeling (e.g., ).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume